molecular formula C8H6N2O B069155 5-Oxo-3,5-dihydro-2H-pyrrolizine-1-carbonitrile CAS No. 164025-04-1

5-Oxo-3,5-dihydro-2H-pyrrolizine-1-carbonitrile

Cat. No.: B069155
CAS No.: 164025-04-1
M. Wt: 146.15 g/mol
InChI Key: DQMPIYIMCBWTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

ABBV744 undergoes several types of chemical reactions, including:

    Oxidation: The compound is metabolized by CYP3A4, indicating that it undergoes oxidative reactions.

    Reduction: There is no specific information available on reduction reactions involving ABBV744.

    Substitution: The compound’s structure suggests potential for substitution reactions, although specific details are not provided in the literature.

Common reagents and conditions used in these reactions include various solvents and catalysts that facilitate the oxidative metabolism of ABBV744. The major products formed from these reactions are metabolites that result from the action of CYP3A4 .

Scientific Research Applications

ABBV744 has a wide range of scientific research applications, including:

Mechanism of Action

ABBV744 exerts its effects by selectively inhibiting the BDII of BET family proteins. This inhibition disrupts the interaction between bromodomains and acetylated lysine residues on histones, leading to changes in gene expression. The molecular targets of ABBV744 include BRD2, BRD3, BRD4, and BRDT, with a particular focus on BRD4 . The pathways involved in its mechanism of action include the JAK-STAT signaling pathway and the regulation of pro-inflammatory factors .

Properties

IUPAC Name

5-oxo-2,3-dihydropyrrolizine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-5-6-3-4-10-7(6)1-2-8(10)11/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMPIYIMCBWTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C1C#N)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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